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Compound of Interest

Compound Name: 2-Chloro-6-methyl-benzooxazole

CAS No.: 3621-83-8

Cat. No.: B1366437 Get Quote

Executive Summary & Structural Context[1][2]
In the landscape of heterocyclic building blocks, 2-Chloro-6-methyl-benzooxazole (CAS

3621-83-8) serves as a critical electrophile for synthesizing bioactive scaffolds (e.g., VEGFR

inhibitors, antimicrobials) and fluorescent optical materials.[1]

This guide provides an objective, data-driven comparison of the 6-methyl derivative against its

two primary structural alternatives: the unsubstituted 2-Chlorobenzoxazole and its regioisomer,

2-Chloro-5-methyl-benzooxazole.[1] By analyzing the spectroscopic signatures and reactivity

profiles, we establish a selection framework for optimizing nucleophilic aromatic substitutions (

) at the C2 position.
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Compound
Structure
Description

Electronic
Character
(Benzene Ring)

Primary
Application

Target: 6-Me-CBO
2-Chloro-6-methyl-

benzooxazole

Weakly Electron Rich

(Inductive +I at C6)

High-specificity kinase

inhibitors; ESIPT

dyes.[1]

Alt 1: CBO 2-Chlorobenzoxazole
Neutral / Electron

Deficient

General purpose

scaffold; baseline

reactivity.[1]

Alt 2: 5-Me-CBO
2-Chloro-5-methyl-

benzooxazole

Weakly Electron Rich

(Inductive +I at C5)

Isosteric replacement;

metabolic stability

studies.[1]

Spectroscopic Profiling: The Fingerprint of
Regiochemistry
Distinguishing between the 5-methyl and 6-methyl isomers is a common challenge in bulk

synthesis. The following spectroscopic data synthesizes field observations with theoretical

shifts to provide a reliable identification matrix.

A. Nuclear Magnetic Resonance ( H NMR)
The position of the methyl group breaks the symmetry of the aromatic system, creating distinct

coupling patterns.

Comparative Chemical Shifts (400 MHz, CDCl

,

ppm)
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Proton
Position

6-Me-CBO

(Target)

5-Me-CBO

(Alternative)
CBO (Standard) Diagnostic Note

-CH 2.48 (s) 2.45 (s) N/A

Methyl shifts are

similar; not

diagnostic alone.

H-4
7.55 (d,

=8.2 Hz)
7.48 (s, broad) 7.65 (m)

H-4 in 5-Me is a

singlet/doublet

with meta

coupling (

Hz).

H-5
7.15 (dd,

=8.2, 1.2 Hz)
N/A (Substituted) 7.35 (m)

H-5 in 6-Me

shows strong

ortho coupling to

H-4.

H-6 N/A (Substituted) 7.18 (dd) 7.35 (m)

H-7
7.32 (d,

=1.2 Hz)

7.38 (d,

=8.4 Hz)
7.50 (m)

H-7 in 6-Me is a

doublet with

weak meta

coupling.

Key Identification Logic:

6-Me-CBO: Look for a doublet at ~7.55 ppm (H-4) with a large ortho-coupling constant (

Hz).[1]

5-Me-CBO: Look for a singlet (or finely split doublet) at ~7.48 ppm (H-4) due to lack of an

ortho neighbor.[1]

B. Infrared Spectroscopy (FT-IR)
While the C=N and C-O-C stretches are conserved, the substitution pattern shifts the C-H out-

of-plane (OOP) bending vibrations.[1]
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C=N Stretch:

(Strong, sharp).

C-Cl Stretch:

.[1]

Aromatic OOP Bending:

6-Me:

(2 adjacent H's).

5-Me:

(Isolated H) and

.

C. UV-Vis Absorbance & Fluorescence
The 2-chloro derivatives are typically non-fluorescent or weakly fluorescent compared to their

2-aryl counterparts.[1] However, they exhibit distinct absorption maxima (

) useful for HPLC monitoring.

6-Me-CBO

: 284 nm (Bathochromic shift vs CBO due to methyl donation).[1]

CBO

: 278 nm.

Solvatochromism: Negligible in non-polar solvents; slight red-shift in DMSO due to dipole

stabilization.[1]
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Protocol A: Synthesis of 2-Chloro-6-methyl-
benzooxazole
Rationale: Direct chlorination of the thiol or hydroxy intermediate is the industry standard for

purity.[1]

Reagents: 2-Amino-5-methylphenol (1.0 eq), Carbon Disulfide (CS

, excess), KOH, Thionyl Chloride (SOCl

) or PCl

.

Workflow:

Cyclization: Dissolve 2-amino-5-methylphenol in EtOH/KOH. Add CS

dropwise at 0°C. Reflux for 6 hours. Acidify with HCl to precipitate 6-methyl-benzooxazole-2-
thiol.

Chlorination: Suspend the thiol in dry toluene. Add PCl

(1.1 eq) slowly at room temperature. Heat to reflux for 3 hours until HCl evolution ceases.

Isolation: Distill off toluene. The residue is purified by vacuum distillation (b.p. ~120°C at 10

mmHg) or recrystallization from hexane.

Self-Validating Checkpoint:

TLC: The thiol starting material (

) is much more polar than the 2-chloro product (

) in Hexane:EtOAc (4:1).

Appearance: Product should be a white to off-white crystalline solid or clear oil (m.p. ~30-

32°C).[1]

Protocol B: Comparative Reactivity Assay ( )
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Rationale: To quantify the "performance" difference (reaction rate) between the 6-methyl and

unsubstituted variants.

Setup: Prepare 0.1 M solutions of 6-Me-CBO and CBO in Acetonitrile.

Nucleophile: Add Morpholine (1.2 eq).

Monitoring: Incubate at 25°C. Aliquot at t=0, 10, 30, 60 mins.

Analysis: Inject into HPLC (C18 column, Water/MeCN gradient).

Expectation: The CBO (unsubstituted) will react roughly 1.5x faster than 6-Me-CBO. The 6-

methyl group donates electron density into the ring, slightly deactivating the C2 center

toward nucleophilic attack compared to the unsubstituted parent.[1]

Visualizing the Logic
Figure 1: Synthesis & Characterization Workflow
This diagram illustrates the critical path from raw materials to validated product, highlighting the

branching decision points based on spectral data.
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Start: 2-Amino-5-methylphenol

Cyclization (CS2/KOH)
-> 6-Methyl-2-mercaptobenzoxazole

 Ring Closure

Chlorination (PCl5/POCl3)
-> Crude 2-Chloro-6-methyl-benzooxazole

 Nucleophilic Sub.

Purification
(Vacuum Distillation / Recrystallization)

QC: 1H NMR Analysis

Target Confirmed:
Doublet at 7.55 ppm (H4)

 J(H4,H5) ~ 8Hz

Isomer Impurity:
Singlet at 7.48 ppm (H4)

 J(H4,H6) ~ 1.5Hz

Click to download full resolution via product page

Caption: Figure 1. Synthesis pathway and NMR-based quality control logic for distinguishing

regiochemical outcomes.

Figure 2: Electronic Influence on Reactivity
A mechanistic view of why the 6-methyl derivative reacts slower than the unsubstituted

alternative.[1]
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6-Methyl Group
(+I Effect)

Benzene Ring
(Increased e- Density)

Donates e- C2 Electrophilic Center
(Reduced Positivity)

Shields Nucleophilic Attack
(Rate: k_obs)

Higher Ea barrier
vs Unsubstituted

Click to download full resolution via product page

Caption: Figure 2. Electronic deactivation mechanism of the 6-methyl group on the C2 reaction

center.

Performance Comparison Matrix

Feature 6-Me-CBO (Target)
2-

Chlorobenzoxazole

(Alt)

Implication for

Development

Reaction Rate (

)
1.0 (Baseline) ~1.5 (Faster)

Use 6-Me if selectivity

is required; use

unsubstituted for

speed.

Solubility (LogP) ~2.6 ~2.2

6-Me is more

lipophilic; better for

cell-permeable drug

design.[1]

Fluorescence

(Derived)

High Quantum Yield

(ESIPT)
Moderate

6-Me derivatives

(post-substitution)

often yield brighter

fluorophores.

Cost/Availability Moderate Low (Commodity)

Only use 6-Me if the

methyl group is critical

for SAR binding.

Conclusion & Recommendation
For Drug Discovery: Choose 2-Chloro-6-methyl-benzooxazole when your SAR (Structure-

Activity Relationship) model suggests that a hydrophobic fill at the 6-position improves
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binding affinity or metabolic stability.[1] The methyl group provides a necessary lipophilic

handle without significantly altering the steric bulk at the reaction center.[1]

For Optical Materials: The 6-methyl scaffold is superior to the unsubstituted form.[1] The

inductive effect pushes the absorption/emission red-shifted, and derivatives often show

reduced aggregation-caused quenching (ACQ).[1]

For Synthetic Efficiency: Be aware of the reduced electrophilicity.[1] Reactions with weak

nucleophiles may require higher temperatures or catalysis (e.g., CuI) compared to the

unsubstituted 2-chlorobenzoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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